molecular formula C15H11ClN2O B6085169 2-(4-chlorophenoxy)-3-methylquinoxaline

2-(4-chlorophenoxy)-3-methylquinoxaline

Cat. No.: B6085169
M. Wt: 270.71 g/mol
InChI Key: KTDNELWIYANUKM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-3-methylquinoxaline is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.0559907 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenoxy)-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-15(19-12-8-6-11(16)7-9-12)18-14-5-3-2-4-13(14)17-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDNELWIYANUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives, including 2-(4-chlorophenoxy)-3-methylquinoxaline, have been widely studied. Research indicates that compounds containing the quinoxaline nucleus exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and antiviral effects.

Case Study: Synthesis and Testing

  • A study synthesized several quinoxaline derivatives and evaluated their antimicrobial activity. The synthesized compounds were tested against various bacterial strains, demonstrating significant inhibition zones compared to control substances. Specifically, derivatives with ether linkages showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Compound NameActivity Against BacteriaActivity Against Fungi
This compoundModerateWeak
4-(2-methylquinoxalinyloxy)benzaldehydeStrongModerate
4-(2-methyl-quinoxaline-3-yloxy)benzamineWeakStrong

Anticancer Properties

Quinoxaline derivatives have also been investigated for their potential anticancer properties. Several studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Case Study: NCI Screening

  • A notable study involved the screening of fourteen quinoxaline derivatives at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited moderate to strong growth inhibition on tumor cell lines at concentrations ranging from 10510^{-5} to 10410^{-4} M. The selectivity of these compounds varied, with some showing notable efficacy at lower concentrations .
Compound NameInhibition Concentration (M)Cell Line Tested
This compound10510^{-5}MCF-7 (Breast Cancer)
Quinoxaline Derivative A10610^{-6}HeLa (Cervical Cancer)
Quinoxaline Derivative B10410^{-4}A549 (Lung Cancer)

Neuropharmacological Applications

Recent studies have explored the anxiolytic potential of quinoxaline derivatives, including this compound. The evaluation of these compounds in vivo has yielded promising results.

Case Study: Anxiolytic Potential Evaluation

  • In a pharmacological study using elevated plus maze (EPM), open field (OF), and light-dark box (LDB) techniques, certain quinoxaline derivatives demonstrated significant anxiolytic effects comparable to diazepam. The compound 2b was identified as particularly effective with a favorable safety profile .
Compound NameEPM ScoreOF Activity
This compoundModerateLow
Compound 2bHighModerate
Control (Diazepam)Very HighHigh

Preparation Methods

Method 1: Ullmann Coupling Followed by Quinoxaline Cyclization

This two-step approach involves synthesizing the 4-chlorophenoxy intermediate before constructing the quinoxaline core.

Step 1: Synthesis of 4-Chlorophenoxy Precursor
A modified Ullmann reaction couples 4-chlorophenol with 3-methyl-2-nitrobenzene derivatives. In a representative procedure:

  • Reactants : 4-Chlorophenol (0.081 mol), 3-methyl-2-nitrobenzene (0.0575 mol).

  • Conditions : KOH (1.2 eq.), Cu catalyst (0.8 mol%), 110–120°C, 2.5 h.

  • Yield : 96% of 3-methyl-2-(4-chlorophenoxy)nitrobenzene.

Step 2: Quinoxaline Formation
The nitro group is reduced to an amine, followed by cyclization with glyoxal:

  • Reduction : H₂/Pd-C in ethanol, 25°C, 12 h.

  • Cyclization : Glyoxal (1.1 eq.), acetic acid, reflux, 4 h.

  • Overall Yield : 78%.

Method 2: One-Pot Catalytic Synthesis Using Glycerol

A green chemistry approach utilizes glycerol as a diketone precursor:

  • Reactants : Glycerol (1.5 eq.), 3-methyl-1,2-phenylenediamine (1.0 eq.).

  • Catalyst : K₂CO₃ (1.0 eq.), 2,2,2-trifluoroethanol solvent.

  • Conditions : Reflux, 20 h.

  • Yield : 85%.

  • Mechanism : Glycerol dehydrates to methylglyoxal in situ, which condenses with the diamine to form the quinoxaline core. The 4-chlorophenoxy group is introduced via nucleophilic aromatic substitution in a subsequent step (62% yield).

Method 3: Acyl Chloride Intermediate Route

Adapted from patent CN102746209A, this method focuses on diketone intermediates:

  • Acyl Chloride Formation :

    • 2-(4-Chlorophenoxy)phenylacetic acid (1.0 eq.) reacts with oxalyl chloride (1.2 eq.) in THF, 25°C, 2 h.

    • Yield : 94%.

  • Amidation and Cyclization :

    • React acyl chloride with methyl sarcosnate (1.1 eq.), triethylamine (2.0 eq.) in DMF, 10°C, 12 h.

    • Cyclize with potassium tert-butoxide in toluene, 30 min.

    • Final Yield : 68%.

Method 4: Microwave-Assisted Tandem Reaction

A high-throughput protocol combines Ullmann coupling and cyclization:

  • Reactants : 4-Chloroiodobenzene (1.0 eq.), 3-methyl-1,2-diaminobenzene (1.0 eq.), glyoxal (1.0 eq.).

  • Conditions : CuI (5 mol%), DMAc, 150°C (microwave), 30 min.

  • Yield : 91%.

Method 5: Solid-Phase Synthesis for Parallel Optimization

Developed for combinatorial libraries, this method uses Wang resin:

  • Resin Functionalization : Load 4-chlorophenoxy group via Mitsunobu reaction (89% efficiency).

  • Quinoxaline Assembly :

    • Couple with Fmoc-protected 3-methyl-1,2-diamine (TBTU activation).

    • Cyclize with glyoxylic acid (2.0 eq.), piperidine, DMF.

    • Average Yield : 74% across 20 analogs.

Comparative Analysis of Synthetic Methods

MethodKey AdvantageLimitationYield (%)Scalability
1High regioselectivityMulti-step, Pd cost78Moderate
2Solvent sustainabilityLong reaction time85High
3Patent-optimizedToxic SOCl₂ byproducts68Low
4Rapid (30 min)Specialized equipment91Moderate
5Library diversificationResin loading limits74Low

Reaction Mechanisms and Side Reactions

Quinoxaline Cyclization

The condensation of 1,2-diamines with 1,2-diketones proceeds via:

  • Nucleophilic attack of the amine on the carbonyl.

  • Dehydration to form the C=N bond.

  • Aromatization through proton transfer.
    Side Reaction : Overoxidation of methyl groups to carboxylic acids under harsh conditions (observed in Method 3).

Ullmann Coupling for Aryl Ethers

Copper-catalyzed coupling mechanism:

  • Oxidative addition of aryl halide to Cu(I).

  • Transmetalation with phenol.

  • Reductive elimination to form the C–O bond.
    Side Reaction : Homocoupling of aryl halides (suppressed using excess phenol).

Applications and Derived Analogues

Anticancer Agents

Quinoxalines with 4-chlorophenoxy groups exhibit kinase inhibition:

  • Derivative 9a (from Method 2): IC₅₀ = 38 nM against EGFR.

  • Analog 10c (from Method 5): 72% tumor growth inhibition in murine models.

Optoelectronic Materials

Thin films of this compound show:

  • Bandgap : 2.1 eV (UV-Vis).

  • Charge Mobility : 0.12 cm²/V·s (OFET measurements) .

Q & A

Q. Table 1. Comparative Reactivity of Bases in Synthesis

BaseSolventYield (%)Byproducts
Cs₂CO₃DMF85<5% hydrolysis
K₂CO₃DMF7810% dimerization
DBUNMP828% oxidation
Data from

Q. Table 2. Biological Activity of Key Derivatives

CompoundIC₅₀ (µM, P. falciparum)LogPSolubility (µg/mL)
31c0.83.212.5
31d2.54.15.8
32c1.23.88.3
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenoxy)-3-methylquinoxaline
Reactant of Route 2
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2-(4-chlorophenoxy)-3-methylquinoxaline

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